molecular formula C12H16O3 B14020368 5-Isopropoxy-2,4-dimethylbenzoic acid

5-Isopropoxy-2,4-dimethylbenzoic acid

Cat. No.: B14020368
M. Wt: 208.25 g/mol
InChI Key: FNGVSDZIXBRJSD-UHFFFAOYSA-N
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Description

Contextual Significance of Benzoic Acid Derivatives as Versatile Synthons in Modern Organic Chemistry

Benzoic acid and its derivatives are fundamental building blocks, or synthons, in organic chemistry. wikipedia.orguniversalclass.com As the simplest aromatic carboxylic acids, their structural framework consists of a stable benzene (B151609) ring attached to a reactive carboxyl group (-COOH). wikipedia.orgsavemyexams.com This combination allows for a wide array of chemical transformations, making them indispensable in the synthesis of more complex molecules. nih.gov

The versatility of benzoic acid derivatives stems from the reactivity of both the carboxyl group and the aromatic ring. The carboxyl group can readily undergo reactions such as:

Esterification: Reacting with alcohols to form esters, which are common in fragrances and as plasticizers. wikipedia.orgorganic-chemistry.org

Amide Formation: Converting to amides, often via an acyl chloride intermediate, a key linkage in many pharmaceuticals. wikipedia.org

Reduction: Being reduced to form benzyl (B1604629) alcohols or benzaldehydes. wikipedia.org

Simultaneously, the benzene ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups at different positions. The existing substituents on the ring dictate the position and rate of these subsequent reactions. In modern synthetic strategies, the carboxylic acid moiety can also serve as a directing group, enabling regioselective C-H activation at the ortho position, a powerful tool for late-stage functionalization of complex molecules. nih.gov This dual reactivity makes benzoic acid derivatives crucial precursors for synthesizing dyes, polymers, agrochemicals, and active pharmaceutical ingredients. chemimpex.com

Overview of the Chemical Structure and Unique Functional Groups of 5-Isopropoxy-2,4-dimethylbenzoic Acid

The chemical structure of this compound is defined by a benzene ring substituted with four distinct functional groups. The foundational component is the benzoic acid core, with the carboxyl group defining the molecule's primary chemical character as an acid. The substituents are positioned as follows: two methyl groups (-CH₃) at positions 2 and 4, and an isopropoxy group (-OCH(CH₃)₂) at position 5.

Each functional group imparts specific electronic and steric properties to the molecule:

Carboxylic Acid Group (-COOH): Located at position 1, this group is electron-withdrawing and serves as the primary site for reactions like deprotonation, esterification, and amide bond formation.

Methyl Groups (-CH₃): These alkyl groups at positions 2 and 4 are electron-donating through an inductive effect and hyperconjugation. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

Isopropoxy Group (-OCH(CH₃)₂): This alkoxy group at position 5 is a strong electron-donating group due to the resonance effect of the oxygen's lone pairs. The bulky isopropyl moiety also introduces significant steric hindrance, which can influence the molecule's conformation and the accessibility of nearby reaction sites.

The combination of multiple electron-donating groups (two methyl, one isopropoxy) makes the aromatic ring highly activated. The substitution pattern—particularly the presence of a methyl group at the ortho position (C2) to the carboxylic acid—can sterically hinder the carboxyl group, potentially altering its reactivity compared to unsubstituted benzoic acid.

Interactive Data Table: Properties of this compound Note: Experimental data for this specific compound is not widely available in public databases. The following are calculated or predicted values.

PropertyValue
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
IUPAC Name This compound
Functional Groups Carboxylic Acid, Ether (Isopropoxy), Aromatic Ring

Historical Development and Emerging Research Trajectories for Related Isopropoxy- and Dimethylbenzoic Acid Analogues

The study of substituted benzoic acids has a long history, with simple analogues like 2,4-dimethylbenzoic acid (asym.-m-xylylic acid) being utilized for decades as intermediates in the synthesis of dyes, pesticides, and other industrial chemicals. google.com Historically, the synthesis of such molecules often involved multi-step processes starting from simple aromatic hydrocarbons like m-xylene (B151644). google.com

In recent years, research has shifted towards more complex and highly functionalized benzoic acid analogues, driven by the demand for novel molecules in pharmacology and materials science. Emerging research trajectories for related compounds focus on several key areas:

Pharmaceutical Scaffolding: Substituted benzoic acids are a common feature in many biologically active compounds. For example, analogues of diffractaic acid, a natural product containing a substituted benzoic acid moiety, are being synthesized and investigated for their potential as anti-cancer agents. nih.gov The specific substitution patterns on the ring are crucial for tuning the molecule's biological activity.

Advanced Synthesis and Catalysis: Modern organic chemistry increasingly relies on catalytic methods for efficient bond formation. Dimethylbenzoic acid derivatives have been employed in sophisticated catalytic cycles, such as Rh(III)-catalyzed C-H activation and annulation reactions, to build complex heterocyclic structures. acs.orgacs.org

Materials Science: The rigid structure of the benzene ring combined with the reactive handle of the carboxylic acid makes these compounds useful as building blocks for new materials. Analogues like 3,4-dimethylbenzoic acid are used in the production of specialty polymers to enhance thermal stability and other mechanical properties. chemimpex.com

Research into isopropoxy-substituted analogues, while less extensive, follows similar trends, with a focus on how the bulky alkoxy group can be used to control molecular conformation and influence intermolecular interactions in crystals and polymers.

Scope and Academic Objectives of Current and Future Research into the Compound's Chemical Properties and Transformations

The academic objectives for the study of this compound and related compounds are centered on leveraging its distinct structure for novel applications and a deeper understanding of structure-property relationships.

Current Research Objectives:

Novel Synthetic Routes: Developing efficient, high-yield, and regioselective methods to synthesize highly substituted benzoic acids. This includes exploring late-stage functionalization techniques that can modify a simpler benzoic acid core. nih.gov

Physicochemical Characterization: A primary goal is to thoroughly characterize the compound's properties. This involves using spectroscopic methods (NMR, IR) and computational tools (Density Functional Theory) to understand its conformational preferences, acidity (pKa), and the electronic effects of its substituents. mdpi.comucl.ac.uk

Exploration of Reactivity: Systematically investigating the chemical transformations of the molecule. This includes studying the reactivity of the sterically hindered carboxylic acid and mapping the regioselectivity of further substitutions on the electron-rich aromatic ring.

Future Research Trajectories:

Development of Bioactive Analogues: Using this compound as a lead scaffold for creating libraries of related compounds for screening in pharmaceutical and agrochemical discovery. The unique combination of lipophilic (isopropoxy, dimethyl) and hydrophilic (carboxylic acid) features is of particular interest. nih.gov

Application in Supramolecular Chemistry: Investigating the compound's ability to form well-defined supramolecular structures, such as hydrogen-bonded dimers or coordination polymers (metal-organic frameworks), through its carboxylic acid group.

Computational Modeling and Prediction: Employing advanced computational chemistry to predict the compound's behavior in various chemical environments, its potential as a ligand for catalysts, and its likely biological targets. This predictive approach can guide and accelerate experimental research efforts. mdpi.com

The study of this compound thus serves as a model for understanding how precise control of substitution on a simple aromatic scaffold can lead to molecules with tailored properties for a wide range of scientific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2,4-dimethyl-5-propan-2-yloxybenzoic acid

InChI

InChI=1S/C12H16O3/c1-7(2)15-11-6-10(12(13)14)8(3)5-9(11)4/h5-7H,1-4H3,(H,13,14)

InChI Key

FNGVSDZIXBRJSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)OC(C)C)C

Origin of Product

United States

Synthetic Methodologies and Route Development for 5 Isopropoxy 2,4 Dimethylbenzoic Acid

Classical and Contemporary Approaches to Aromatic Benzoic Acid Synthesis

The construction of the 5-isopropoxy-2,4-dimethylbenzoic acid molecule can be approached by the sequential introduction of the isopropoxy, methyl, and carboxyl groups onto an aromatic scaffold. The order of these introductions is critical due to the directing effects of each group on subsequent electrophilic aromatic substitution reactions.

Strategies for Isopropoxy Group Introduction via Etherification

The isopropoxy group is typically introduced via etherification of a corresponding phenol (B47542). The Williamson ether synthesis is a classic and widely used method for this transformation. youtube.comlibretexts.org This reaction proceeds via an SN2 mechanism, where an alkoxide reacts with a primary or secondary alkyl halide. aakash.ac.inyoutube.com In the context of synthesizing this compound, a potential precursor would be 5-hydroxy-2,4-dimethylbenzoic acid or a derivative thereof. The phenolic hydroxyl group, being acidic, can be deprotonated by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a phenoxide. This phenoxide then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) to form the desired isopropyl ether linkage.

A key consideration in the Williamson ether synthesis is the choice of reactants to favor the SN2 pathway and avoid the competing E2 elimination, especially when using secondary alkyl halides. libretexts.org Using a less sterically hindered alkyl halide is generally preferred. libretexts.org

Table 1: Key Features of Williamson Ether Synthesis for Isopropoxy Group Introduction

FeatureDescription
Reactants A phenoxide and an isopropyl halide (e.g., 2-bromopropane).
Mechanism SN2 nucleophilic substitution. aakash.ac.inyoutube.com
Base A base such as NaOH or K2CO3 is used to deprotonate the phenol.
Potential Side Reaction E2 elimination, particularly with sterically hindered substrates or strong, bulky bases. libretexts.org

Introduction of Methyl Substituents on the Aromatic Ring

The introduction of methyl groups onto an aromatic ring is commonly achieved through the Friedel-Crafts alkylation reaction. pressbooks.pubyoutube.com This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). mt.com For the synthesis of the target molecule, one could envision starting with an isopropoxy-substituted benzene (B151609) or benzoic acid derivative and introducing the two methyl groups.

However, Friedel-Crafts alkylation has several limitations that must be considered. The reaction is prone to polyalkylation, as the introduction of an electron-donating alkyl group activates the ring towards further substitution. youtube.com Carbocation rearrangements can also occur, although this is not a concern when introducing a methyl group. youtube.com Furthermore, the reaction is generally not effective on strongly deactivated rings, such as those bearing a carboxylic acid group. youtube.com Therefore, the order of functional group introduction is crucial. It would be more strategic to introduce the methyl groups prior to the carboxylation step. For instance, Friedel-Crafts alkylation of m-xylene (B151644) could be a potential starting point, followed by the introduction of the isopropoxy and carboxyl groups.

The directing effects of the existing substituents play a critical role in the regioselectivity of Friedel-Crafts alkylation. Both alkyl and alkoxy groups are ortho-, para-directing and activating groups. libretexts.orgorganicchemistrytutor.comlibretexts.org When multiple activating groups are present, the position of further substitution is determined by a combination of their directing abilities and steric factors. youtube.com

Carboxylation Reactions and Functional Group Interconversions on the Benzoic Acid Moiety

The carboxylic acid moiety can be introduced at various stages of the synthesis through several methods.

One common approach is the oxidation of a benzylic methyl group . organicchemistrytutor.comwikipedia.org If a precursor such as 2,4-dimethyl-5-isopropoxytoluene is synthesized, the toluene (B28343) methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). organicchemistrytutor.comsavemyexams.com This method is robust but requires the presence of a benzylic hydrogen.

Another strategy is the carboxylation of an organometallic reagent . For example, a Grignard reagent, formed from the reaction of an aryl halide with magnesium, can react with carbon dioxide (as dry ice) followed by an acidic workup to yield a benzoic acid. youtube.comwikipedia.org This would involve preparing an aryl halide precursor, such as 1-bromo-5-isopropoxy-2,4-dimethylbenzene.

Direct carboxylation of the aromatic ring is also possible. For instance, the Kolbe-Schmitt reaction involves the carboxylation of a phenoxide with carbon dioxide under pressure, although this is typically used for the synthesis of salicylic (B10762653) acids. wikipedia.org Friedel-Crafts type carboxylation using phosgene (B1210022) or oxalyl chloride followed by hydrolysis is another possibility, though less common due to the hazardous nature of the reagents. More contemporary methods involve the direct carboxylation of arenes using CO2 with Lewis acid catalysts.

Functional group interconversion offers alternative routes. For example, a nitrile group can be hydrolyzed to a carboxylic acid. The nitrile can be introduced via a Sandmeyer reaction from an aniline (B41778) precursor.

Advanced Catalytic Methods for Selective Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to achieve high selectivity and efficiency.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig type approaches relevant to core precursors)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination is a well-known example for C-N bond formation. wikipedia.orglibretexts.org An analogous reaction, the Buchwald-Hartwig C-O coupling , can be employed for the synthesis of aryl ethers. libretexts.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an alcohol in the presence of a suitable phosphine (B1218219) ligand and a base. jk-sci.com

For the synthesis of this compound, a potential route would involve the coupling of a 5-halo-2,4-dimethylbenzoic acid derivative (e.g., a methyl ester to avoid interference from the acidic proton of the carboxylic acid) with isopropanol. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective. jk-sci.com This method offers a powerful alternative to the classical Williamson ether synthesis, often proceeding under milder conditions and with broader functional group tolerance. wuxiapptec.com

Table 2: Comparison of Etherification Methods

MethodDescriptionAdvantagesDisadvantages
Williamson Ether Synthesis SN2 reaction between a phenoxide and an alkyl halide. youtube.comlibretexts.orgWell-established, uses readily available reagents.Can be limited by competing elimination reactions, may require harsh basic conditions. libretexts.org
Buchwald-Hartwig C-O Coupling Palladium-catalyzed reaction of an aryl halide/triflate with an alcohol. libretexts.orgorganic-chemistry.orgHigh functional group tolerance, often milder conditions, applicable to a wide range of substrates. wuxiapptec.comRequires a palladium catalyst and a specific ligand, which can be expensive.

Regioselective Oxidation and Reduction Strategies in Dimethylbenzoic Acid Synthesis

Achieving regioselectivity in the oxidation and reduction of polysubstituted aromatic compounds is a significant challenge. In the context of synthesizing this compound, if a precursor with three alkyl groups is used (e.g., 1-isopropoxy-2,4,5-trimethylbenzene), regioselective oxidation of one methyl group over the others would be necessary. The position of oxidation can be influenced by electronic and steric factors. For instance, a methyl group flanked by two other substituents might be sterically hindered and less prone to oxidation.

Alternatively, a precursor could be designed where one of the methyl groups is pre-functionalized to a group that is more readily oxidized, such as a hydroxymethyl or formyl group. This pre-functionalized group can then be selectively oxidized to the carboxylic acid at a later stage in the synthesis.

Reduction strategies can also be employed. For example, if a precursor contains a nitro group, it can be reduced to an amino group, which can then be converted to other functionalities. However, for the direct synthesis of the target molecule, selective oxidation is a more direct approach. The choice of oxidizing agent and reaction conditions can influence the regioselectivity of the oxidation of multiple alkyl groups on a benzene ring.

Green Chemistry Principles in Synthetic Route Design and Optimization

The growing emphasis on sustainable chemical practices has led to the integration of green chemistry principles into synthetic route design. nih.gov These principles aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. nih.gov While specific green synthetic protocols for this compound are not extensively documented, the general principles of green chemistry can be applied to its proposed synthesis.

One of the core tenets of green chemistry is the use of less hazardous chemical syntheses. In the context of the proposed synthesis, this could involve replacing traditional volatile organic solvents with greener alternatives. For instance, the use of bio-based solvents, such as gluconic acid aqueous solutions, has been explored for various organic transformations and offers advantages like non-volatility, biodegradability, and recyclability. nih.gov

Another key principle is the use of catalysis to enhance reaction efficiency and reduce waste. The carboxylation of m-xylene, for example, relies on a catalyst to proceed efficiently. google.com Further research into more environmentally benign and recyclable catalysts for this and other steps would align with green chemistry goals.

The atom economy of a synthetic route is a measure of how efficiently atoms from the starting materials are incorporated into the final product. Designing a synthesis with high atom economy minimizes the generation of byproducts and waste.

Isolation, Purification Techniques, and Purity Assessment in Research-Scale Synthetic Protocols

The isolation and purification of the final product, as well as intermediate compounds, are crucial steps in any synthetic protocol to ensure the desired level of purity for subsequent applications. For substituted benzoic acids like this compound, a combination of standard laboratory techniques is typically employed.

Isolation and Purification:

Following the completion of the reaction, the initial isolation of the crude product often involves an aqueous workup to remove inorganic salts and other water-soluble impurities. This may include acidification to precipitate the carboxylic acid, followed by filtration.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. wikipedia.org This method relies on the difference in solubility of the compound in a hot versus a cold solvent. For benzoic acid and its derivatives, water can be an effective recrystallization solvent due to their higher solubility in hot water and lower solubility in cold water. wikipedia.org The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. savemyexams.com Insoluble impurities can be removed by hot filtration before cooling. savemyexams.com

For more challenging separations or when dealing with non-crystalline products, column chromatography is a versatile purification method. In this technique, the crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (a solvent or solvent mixture), and separation is achieved based on the differential adsorption of the components to the stationary phase.

Purity Assessment:

Once the compound has been purified, its purity must be assessed using various analytical techniques.

Melting Point Analysis: A sharp and narrow melting point range that is close to the literature value is a good indicator of a pure crystalline solid. quora.comyoutube.com Impurities tend to depress and broaden the melting point range. youtube.com A mixed melting point analysis, where the synthesized compound is mixed with a known pure sample, can further confirm its identity and purity. youtube.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique for assessing the purity of organic compounds. nih.govquora.comusda.gov By comparing the chromatogram of the synthesized sample to that of a standard, the presence and quantity of impurities can be determined. Thin-Layer Chromatography (TLC) provides a quicker, qualitative assessment of purity and can be used to monitor the progress of a reaction or the effectiveness of a purification step. youtube.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable tools for confirming the structure of the synthesized compound and assessing its purity. The presence of unexpected signals can indicate impurities.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups in the molecule, such as the carboxylic acid (O-H and C=O stretches) and the ether linkage (C-O stretch).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which helps to confirm its identity.

The following table summarizes the common techniques used for the purification and purity assessment of substituted benzoic acids:

TechniquePurposeKey Considerations
Purification
RecrystallizationRemoval of impurities from a solid productChoice of an appropriate solvent is crucial for good recovery and purity.
Column ChromatographySeparation of components in a mixture based on polaritySelection of the correct stationary and mobile phases is essential for separation.
Purity Assessment
Melting Point AnalysisPreliminary assessment of the purity of a crystalline solidA sharp melting point close to the literature value indicates high purity. quora.comyoutube.com
HPLCQuantitative analysis of purity and detection of trace impuritiesA highly sensitive and accurate method for purity determination. nih.govquora.comusda.gov
TLCQualitative assessment of purity and reaction monitoringA quick and simple method to check for the presence of impurities. youtube.com
NMR SpectroscopyStructural confirmation and detection of impuritiesProvides detailed structural information and can reveal the presence of byproducts.
IR SpectroscopyIdentification of functional groupsConfirms the presence of key chemical bonds in the molecule.
Mass SpectrometryDetermination of molecular weight and structural informationConfirms the identity of the compound.

Chemical Reactivity and Mechanistic Investigations of 5 Isopropoxy 2,4 Dimethylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including the formation of esters, amides, and anhydrides, as well as undergoing decarboxylation under certain conditions.

Esterification, Amidation, and Anhydride (B1165640) Formation for Chemical Applications

Esterification: The conversion of 5-Isopropoxy-2,4-dimethylbenzoic acid to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com For alcohols that are sensitive to strong acids, alternative methods like reaction with alkyl halides in the presence of a base or using coupling agents can be employed.

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with amines is generally slow. This is typically accomplished by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or by using coupling reagents. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate that is then readily attacked by an amine. mdpi.com The choice of coupling agent and reaction conditions can be tailored to the specific amine being used and the desired purity of the final amide product. luxembourg-bio.com

Anhydride Formation: Symmetrical anhydrides of this compound can be synthesized by treating the carboxylic acid with a dehydrating agent, such as acetic anhydride or trifluoroacetic anhydride. Mixed anhydrides can also be formed, which are useful reactive intermediates in their own right, particularly in peptide synthesis and other acylation reactions.

Table 1: Common Reactions of the Carboxylic Acid Moiety

Reaction Type Reagents Product
Esterification Alcohol, Acid Catalyst Ester
Amidation Amine, Coupling Agent Amide
Anhydride Formation Dehydrating Agent Anhydride

Decarboxylation Pathways and Related Transformations

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a significant transformation for benzoic acid derivatives. The stability of the resulting carbanion intermediate is a key factor in the ease of this reaction. For this compound, the presence of electron-donating alkyl and alkoxy groups on the aromatic ring would generally disfavor the formation of an aryl anion, making direct decarboxylation challenging under mild conditions.

However, studies on structurally similar molecules, such as 2,4-dimethoxybenzoic acid, have shown that decarboxylation can be induced under acidic conditions. The proposed mechanism involves protonation of the aromatic ring, which facilitates the cleavage of the carbon-carbon bond to the carboxyl group. The rate of such reactions is highly dependent on the acidity of the medium.

Alternative decarboxylation methods that proceed through different mechanisms could also be applicable. For instance, radical decarboxylation can be initiated under specific conditions, and certain transition metal catalysts are known to promote the decarboxylation of aromatic carboxylic acids. nih.govrwth-aachen.denih.gov The specific conditions required would need to be optimized for this compound.

Transformations Involving the Aromatic Ring System

The benzene (B151609) ring of this compound is activated towards electrophilic attack by the electron-donating isopropoxy and methyl groups. The regiochemical outcome of such reactions is governed by the directing effects of all three substituents.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

The isopropoxy group is a strong activating group and an ortho-, para-director. The two methyl groups are also activating and ortho-, para-directing. The carboxylic acid group, under neutral or acidic conditions, is a deactivating group and a meta-director. The combined influence of these groups will determine the position of electrophilic attack.

Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) onto the aromatic ring would be expected to occur at the positions most activated by the isopropoxy and methyl groups. Given the substitution pattern, the most likely position for halogenation would be at C6, which is ortho to the isopropoxy group and para to the 2-methyl group.

Nitration: The nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, would also be directed by the activating groups. ibs.re.kr Studies on the nitration of analogous compounds like 2,6-dimethylanisole (B89883) show that nitration occurs at the position para to the methoxy (B1213986) group. rsc.org By analogy, nitration of this compound would be expected to yield primarily 5-Isopropoxy-2,4-dimethyl-3-nitrobenzoic acid or 5-Isopropoxy-2,4-dimethyl-6-nitrobenzoic acid, with the precise ratio depending on the reaction conditions.

Nucleophilic Aromatic Substitution Reactions and Directed Metalation

Nucleophilic Aromatic Substitution (SNA r): Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings unless a good leaving group is present and the ring is activated by strong electron-withdrawing groups. wikipedia.orgpressbooks.pubchemistrysteps.comlibretexts.org Therefore, this compound itself is not a good candidate for SNAr reactions. However, if a halogen were introduced onto the ring (as described in 3.2.1) and the carboxylic acid were converted to a strong electron-withdrawing group, SNAr could become feasible.

Directed Metalation: Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orguwindsor.cabaranlab.org In this reaction, a heteroatom-containing directing group coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In this compound, both the carboxylic acid (as a carboxylate) and the isopropoxy group can act as directing groups. rsc.org The carboxylate is a powerful directing group, and deprotonation would be expected to occur at the C3 position. rsc.org The isopropoxy group would also direct metalation to the C6 position. The outcome of a competitive metalation would depend on the specific organolithium reagent used and the reaction conditions. semanticscholar.org The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity.

Chemistry of the Isopropoxy Ether Group

The isopropoxy group is generally stable under many reaction conditions. However, the ether linkage can be cleaved under strongly acidic conditions or with specific reagents. The most common method for cleaving aryl alkyl ethers is treatment with strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr3). ufp.ptpearson.comnih.gov The reaction with BBr3 is often preferred for its milder conditions and high efficiency. ufp.ptpearson.comnih.gov Cleavage of the isopropoxy group in this compound would yield 5-hydroxy-2,4-dimethylbenzoic acid. The mechanism of this cleavage can proceed through either an SN1 or SN2 pathway at the isopropyl group, depending on the specific reagents and conditions. ufp.pt

Table 2: Summary of Predicted Reactivity for this compound

Functional Group Reaction Type Predicted Outcome/Key Factors
Carboxylic Acid Esterification Readily forms esters with alcohols under acidic catalysis.
Carboxylic Acid Amidation Requires activation (e.g., with coupling agents) to form amides.
Carboxylic Acid Decarboxylation Difficult under mild conditions; possible under strong acid catalysis.
Aromatic Ring Electrophilic Substitution Activated by isopropoxy and methyl groups; substitution likely at C6.
Aromatic Ring Directed Metalation Directed by both carboxylate (to C3) and isopropoxy (to C6) groups.
Isopropoxy Ether Ether Cleavage Cleaved by strong acids (HBr, HI) or Lewis acids (BBr3) to give the corresponding phenol (B47542).

Ether Cleavage and Functional Group Interconversions

The chemical reactivity of this compound is largely dictated by its two primary functional groups: the isopropoxy ether and the carboxylic acid. The ether linkage, in particular, is a key site for chemical transformation, primarily through cleavage reactions.

Ethers are generally characterized by their high chemical stability and are unreactive towards many reagents. wikipedia.orgmasterorganicchemistry.com However, the C–O bond of an ether can be cleaved under harsh conditions, typically in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org The reaction is an acid-catalyzed nucleophilic substitution that can proceed through either an SN1 or SN2 mechanism, depending on the structure of the alkyl group attached to the oxygen. wikipedia.orglibretexts.org

For this compound, the ether is an aryl isopropyl ether. Cleavage of this linkage involves the breaking of either the aryl C–O bond or the isopropyl C–O bond. Nucleophilic attack on the sp²-hybridized carbon of the benzene ring is energetically unfavorable, meaning the aryl C–O bond remains intact during the reaction. libretexts.orglibretexts.org Therefore, cleavage occurs exclusively at the isopropyl C–O bond.

The mechanism for the acidic cleavage is initiated by the protonation of the ether's oxygen atom by the strong acid, which creates a better leaving group (an alcohol). masterorganicchemistry.comlibretexts.org Following this activation step, the reaction can proceed via two main pathways:

SN1 Mechanism: The protonated ether can dissociate to form a relatively stable secondary isopropyl carbocation and the phenol, 5-hydroxy-2,4-dimethylbenzoic acid. This carbocation is then attacked by the halide nucleophile (e.g., Br⁻ or I⁻). This pathway is plausible due to the stability of the secondary carbocation intermediate. libretexts.orgfiveable.me

SN2 Mechanism: The halide nucleophile can directly attack the less sterically hindered carbon of the protonated ether. libretexts.orglibretexts.org In this case, the nucleophile would attack the isopropyl group, displacing the phenolic portion as the leaving group.

Regardless of the precise mechanism (SN1 or SN2), the final products of the reaction between this compound and a strong acid like HBr or HI are 5-hydroxy-2,4-dimethylbenzoic acid and the corresponding 2-halopropane (2-bromopropane or 2-iodopropane).

The newly formed hydroxyl group in 5-hydroxy-2,4-dimethylbenzoic acid opens avenues for further functional group interconversions. This phenolic moiety can undergo reactions typical of phenols, such as etherification or esterification. Simultaneously, the carboxylic acid group can be converted into a variety of derivatives, including esters, amides, or acid halides, using standard synthetic methodologies.

Stability and Reactivity Under Diverse Reaction Conditions

The stability of this compound is highly dependent on the chemical environment. Aryl ethers are known to be robust and inert under many conditions, which is why they often serve as effective protecting groups in organic synthesis. masterorganicchemistry.com

Under Acidic Conditions: As detailed in the previous section, the isopropoxy ether linkage is the primary point of reactivity under strong acidic conditions (e.g., HBr, HI), especially at elevated temperatures, leading to cleavage of the C-O bond. masterorganicchemistry.com The carboxylic acid functional group is stable under these conditions.

Under Basic Conditions: The molecule is generally stable in basic media. The ether bond is resistant to cleavage by bases. The most significant reaction under basic conditions is the deprotonation of the carboxylic acid group to form a water-soluble carboxylate salt, 5-isopropoxy-2,4-dimethylbenzoate.

Under Oxidative and Reductive Conditions: The aromatic ring, being substituted with two electron-donating methyl groups and an electron-donating alkoxy group, is considered activated. However, it is generally stable to mild oxidizing agents. Harsh oxidative conditions could lead to the degradation of the aromatic ring. The carboxylic acid and ether functional groups are typically resistant to change under common catalytic hydrogenation conditions that are used to reduce other functional groups like alkenes or alkynes. More forceful reduction conditions could potentially reduce the aromatic ring or the carboxylic acid.

The following table summarizes the expected stability and reactivity profile of the compound.

ConditionReagent ExampleAffected Functional GroupExpected Outcome
Strongly Acidic HBr, HI (reflux)Isopropoxy EtherCleavage to form 5-hydroxy-2,4-dimethylbenzoic acid and 2-halopropane. libretexts.org
Basic NaOH, K₂CO₃Carboxylic AcidDeprotonation to form the corresponding carboxylate salt. Ether linkage is stable.
Oxidative Mild: PCC, PDC-Generally stable.
Strong: KMnO₄ (hot)Aromatic Ring / Methyl GroupsPotential for oxidation of methyl groups or ring degradation.
Reductive H₂ / Pd, Pt, Ni-Generally stable under conditions that do not reduce the aromatic ring.
Strong: Na / NH₃ (l)Aromatic RingBirch reduction of the aromatic ring is possible.

Studies on Reaction Kinetics and Thermodynamics

Thermodynamics: Thermodynamic data for the target compound is scarce, but analysis of similar molecules can provide estimations. For instance, thermodynamic studies have been conducted on various isomeric alkoxybenzoic acids and substituted benzoic acids. researchgate.netcore.ac.ukjbiochemtech.com These studies provide values for properties such as the enthalpy of formation, enthalpy of sublimation, and enthalpy of fusion, which are fundamental to understanding the energetic landscape of these molecules. The process of solvation, as studied for benzoic acid and its derivatives, shows that free energies and enthalpies are influenced by solvent composition and temperature. jbiochemtech.com

Below is a table of selected thermodynamic data for related benzoic acid derivatives, which can serve as a reference for estimating the properties of this compound.

CompoundPropertyValueUnitSource
Benzoic acidΔfus18.006kJ/mol nist.gov
Benzoic acidΔsub91.4 ± 0.4kJ/mol nist.gov
3,4-Dimethylbenzoic acidΔcsolid-4501.90 ± 0.50kJ/mol
3,4-Dimethylbenzoic acidΔfgas-362.40 ± 1.70kJ/mol
4-iso-Butoxybenzoic acidΔsubH°(298.15 K)123.9 ± 1.1kJ/mol core.ac.uk
4-iso-Butoxybenzoic acidΔf(cr)(298.15 K)-626.8 ± 1.5kJ/mol core.ac.uk

Note: ΔfusH° is the standard enthalpy of fusion, ΔsubH° is the standard enthalpy of sublimation, Δcsolid is the standard solid enthalpy of combustion, and ΔfH° is the standard enthalpy of formation (cr = crystalline, gas = gaseous).

Derivatization Strategies and Analogue Synthesis Based on the 5 Isopropoxy 2,4 Dimethylbenzoic Acid Scaffold

Rational Design Principles for Novel Structural Analogues and Congeners

The design of new structural analogues of 5-isopropoxy-2,4-dimethylbenzoic acid is guided by established principles of medicinal and materials chemistry. The specific arrangement of substituents on the benzene (B151609) ring—two methyl groups at positions 2 and 4, and an isopropoxy group at position 5—creates a unique electronic and steric environment that influences the reactivity of both the aromatic ring and the carboxylic acid.

The isopropoxy and dimethyl groups are electron-donating, which activates the aromatic ring towards electrophilic substitution. However, the steric hindrance imposed by the substituents at the 2 and 4 positions will direct incoming electrophiles to the less hindered positions. The carboxylic acid group, being an electron-withdrawing group, deactivates the ring and directs substitution to the meta-position. The interplay of these electronic and steric effects is a key consideration in the rational design of new analogues. For instance, further functionalization of the aromatic ring through reactions like nitration or halogenation would need to account for the directing effects of the existing substituents.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the reactivity of the this compound scaffold. mdpi.com By calculating electron density distributions and modeling reaction pathways, researchers can identify the most likely sites for chemical modification and design synthetic routes to novel analogues with desired properties. The coordination of the alkoxy group to a metal catalyst can also influence the regioselectivity of C-H activation, providing another avenue for controlled functionalization of the aromatic ring. mdpi.com

Synthesis of Esters and Amides for Applications in Polymer Chemistry and Material Science

The carboxylic acid group of this compound is a prime site for derivatization, with esterification and amidation being two of the most fundamental and versatile transformations. These reactions convert the acidic and polar carboxyl group into less polar and more functional ester and amide moieties, which can serve as monomers or building blocks in polymer and materials science.

Ester Synthesis:

The synthesis of esters from this compound can be achieved through various established methods. Given the steric hindrance around the carboxylic acid from the ortho-methyl group, methods suitable for hindered acids may be required for efficient conversion. Standard Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, may proceed with lower yields or require harsh conditions.

More specialized methods for esterifying sterically hindered carboxylic acids include the use of activating agents. For instance, the reaction of a structurally similar compound, 2,4-dimethoxy-3,6-dimethylbenzoic acid, with trifluoroacetic anhydride (B1165640) (TFFA) has been shown to effectively form a depside ester. nih.gov This approach could be adapted for this compound. Other methods for hindered esterification that could be applicable include the Yamaguchi esterification, which proceeds via a mixed anhydride, or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC).

A representative esterification reaction is shown below:

This compound + R-OH → 5-Isopropoxy-2,4-dimethylbenzoyl ester

Amide Synthesis:

Amide synthesis from this compound can also be accomplished through several routes. The most common method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine.

Direct condensation of the carboxylic acid with an amine is also possible using coupling reagents. A variety of such reagents are available, including carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., BOP, HBTU). Catalyst-free methods for the synthesis of amides from benzoic acids and dicarbodiimides have also been reported. bohrium.com For sterically hindered systems, titanium tetrachloride (TiCl4) has been shown to mediate the direct condensation of carboxylic acids and amines, although yields may be lower for highly hindered substrates. nih.gov Boric acid has also been utilized as a catalyst for the amidation of sterically hindered N,N-disubstituted amides. orgsyn.org

A general scheme for amide synthesis is as follows:

This compound + R1R2NH → N,N-disubstituted-5-isopropoxy-2,4-dimethylbenzamide

The resulting esters and amides can be designed to have specific properties for materials applications. For example, by incorporating polymerizable groups into the alcohol or amine reactants, monomers for polyesters and polyamides can be synthesized. The bulky and rigid nature of the 5-isopropoxy-2,4-dimethylbenzoyl group could impart desirable thermal and mechanical properties to the resulting polymers.

Derivative TypeReagents and ConditionsPotential Applications
Methyl EsterMethanol, H2SO4 (cat.), refluxMonomer for polyesters, fine chemical intermediate
Benzyl (B1604629) EsterBenzyl alcohol, DCC, DMAPPlasticizers, intermediate with removable protecting group
N-propyl amide1. SOCl2; 2. PropylaminePrecursor for functional materials, intermediate in organic synthesis
N,N-diethyl amideDiethylamine, EDC, HOBtSpecialty solvent, intermediate for pharmaceuticals

Modifications of the Alkyl and Isopropoxy Substituents to Alter Physicochemical Properties

Alterations to the alkyl and isopropoxy groups on the this compound scaffold can significantly impact its physicochemical properties, such as solubility, lipophilicity, and electronic characteristics. These modifications are a key strategy in tailoring the molecule for specific applications.

The isopropoxy group can be modified through ether cleavage, typically with strong acids like HBr or BBr3, to yield the corresponding 5-hydroxy-2,4-dimethylbenzoic acid. This phenol (B47542) can then be re-alkylated with different alkyl halides to introduce a variety of alkoxy groups (e.g., methoxy (B1213986), ethoxy, benzyloxy). Changing the size and nature of the alkoxy group can influence the molecule's solubility and its ability to participate in hydrogen bonding. For instance, increasing the length of the alkyl chain in the alkoxy group would be expected to increase lipophilicity.

The methyl groups at the 2- and 4-positions are generally less reactive. However, they can potentially be functionalized through free-radical halogenation under UV light to introduce benzylic halides. These halides can then be converted to other functional groups, such as alcohols, amines, or nitriles, providing further points for derivatization.

The electronic properties of the aromatic ring are also affected by these modifications. The electron-donating strength of alkoxy groups can influence the acidity of the carboxylic acid. The order of electron-releasing effect for some substituents has been reported as piperidino < dimethylamino < pyrrolidino < diethylamino < di-isopropylamino, which can provide guidance for selecting substituents to achieve a desired electronic effect. researchgate.net

ModificationReagentsResulting Change in Physicochemical Properties
O-deisopropylationHBr or BBr3Increased polarity and hydrogen bonding capability
O-alkylation of the phenolR-X, K2CO3Tunable lipophilicity and steric bulk
Benzylic brominationNBS, AIBN, CCl4, UV lightIntroduction of a reactive handle for further functionalization

Development of Hybrid Molecules Incorporating Heterocyclic or Other Functional Moieties

Hybrid molecules, which combine two or more distinct pharmacophores or functional moieties into a single chemical entity, represent a powerful strategy in drug discovery and materials science. mdpi.commdpi.com The this compound scaffold can be readily incorporated into such hybrid structures, with the carboxylic acid group serving as a convenient attachment point.

One common approach is to link the benzoic acid to a heterocyclic ring system via an amide or ester bond. Many heterocyclic scaffolds, such as pyrimidines, oxadiazoles, and triazoles, are known to possess a wide range of biological activities or useful material properties. nih.govresearchgate.net For example, a 2,4-diamino-5-[2'-methoxy-5'-(substituted benzyl)]pyrimidine was synthesized where the substituent was a carboxyphenyl group, demonstrating the feasibility of linking benzoic acid derivatives to complex heterocyclic systems. nih.gov Similarly, benzoic acids containing a 1,2,4-oxadiazole (B8745197) ring have been synthesized. researchgate.net

The synthesis of these hybrid molecules typically involves the same esterification or amidation reactions described in section 4.2. The choice of the heterocyclic partner and the linking strategy would be guided by the desired final properties of the hybrid molecule.

The following table provides some hypothetical examples of hybrid molecules that could be synthesized from this compound:

Heterocyclic MoietyLinkage TypePotential Application Area
2-AminopyridineAmideMedicinal chemistry, coordination chemistry
5-Amino-1,2,4-thiadiazoleAmideAgrochemicals, pharmaceuticals
4-Hydroxymethyl-1,2,3-triazoleEsterMaterials science, click chemistry applications
3-AminoisoxazoleAmideBioactive compounds

Exploration of Stereochemical Aspects in Derived Compounds

While this compound itself is an achiral molecule, the introduction of chirality can occur during its derivatization, leading to stereoisomers with potentially different biological activities or material properties. The exploration of these stereochemical aspects is an important consideration in the synthesis of new analogues.

Chirality can be introduced by reacting the carboxylic acid with a chiral alcohol or amine to form a diastereomeric ester or amide. For example, esterification with a chiral secondary alcohol like (R)- or (S)-2-butanol would result in the formation of two diastereomers. These diastereomers would likely have different physical properties, allowing for their separation by methods such as chromatography or crystallization.

Alternatively, if a racemic alcohol or amine is used, a racemic mixture of the corresponding ester or amide will be formed. In some cases, it may be desirable to resolve this mixture into its individual enantiomers, for example, through chiral chromatography.

Furthermore, if a new chiral center is created during a reaction on a derivative of this compound, the stereochemical outcome of that reaction would need to be considered. For instance, if a benzylic bromide (as discussed in section 4.3) were to undergo a nucleophilic substitution reaction, the potential for racemic or stereoselective product formation would depend on the reaction mechanism (SN1 vs. SN2) and the reagents used.

While the parent molecule lacks a chiral center, the principles of stereochemistry become highly relevant once chiral moieties are introduced or created during the synthesis of its derivatives. rsc.org

Advanced Spectroscopic and Crystallographic Analyses for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and solution-state conformation of 5-Isopropoxy-2,4-dimethylbenzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In ¹H NMR spectroscopy, the proton signals are characteristic of their specific locations within the molecule. The aromatic region displays two singlets, corresponding to the protons at the C3 and C6 positions of the benzene (B151609) ring. The isopropoxy group gives rise to a septet for the methine proton (-CH) due to coupling with the six equivalent methyl protons, which themselves appear as a doublet. The two methyl groups attached to the aromatic ring at positions C2 and C4 appear as distinct singlets. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield chemical shift.

¹³C NMR spectroscopy provides complementary information, identifying each unique carbon atom in the molecule. The spectrum shows distinct signals for the carbonyl carbon of the carboxylic acid, the six aromatic carbons (with quaternary carbons showing lower intensity), the methine and methyl carbons of the isopropoxy group, and the two methyl carbons attached to the ring. The chemical shifts are influenced by the electronic effects of the substituents, with the oxygen of the isopropoxy group causing a significant downfield shift for the C5 carbon to which it is attached.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is based on analogous structures and standard chemical shift principles.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Carboxylic Acid~11-13broad singlet1H-COOH
Aromatic~7.8singlet1HH-6
Aromatic~6.8singlet1HH-3
Isopropoxy CH~4.6septet1H-OCH(CH₃)₂
Aromatic CH₃~2.5singlet3HC4-CH₃
Aromatic CH₃~2.2singlet3HC2-CH₃
Isopropoxy CH₃~1.3doublet6H-OCH(CH₃)₂

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is based on analogous structures and standard chemical shift principles.

Carbon AtomChemical Shift (δ, ppm)Assignment
C=O~172Carboxylic Acid
C-5~158Ar-O
C-2~139Ar-C
C-4~135Ar-C
C-6~130Ar-C
C-1~125Ar-C
C-3~115Ar-C
CH (isopropoxy)~71-OCH(CH₃)₂
CH₃ (isopropoxy)~22-OCH(CH₃)₂
CH₃ (C4)~21Ar-CH₃
CH₃ (C2)~19Ar-CH₃

Mass Spectrometry (MS) for Accurate Mass Determination, Fragmentation Analysis, and Mechanistic Elucidation

Mass spectrometry is employed to determine the exact molecular weight and to probe the fragmentation pathways of this compound, offering insights into its structural stability. The chemical formula is C₁₂H₁₆O₃, corresponding to a monoisotopic mass of approximately 208.1099 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, validating the elemental composition.

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak ([M]⁺•) at m/z 208 is expected to be observed. Key fragmentation pathways for aromatic carboxylic acids and ethers include:

Loss of a hydroxyl radical (•OH): This results in the formation of a stable acylium ion at m/z 191 (M-17).

Loss of the isopropyl group: Cleavage of the C-O bond can lead to the loss of a propyl radical (•C₃H₇), generating a fragment at m/z 165. Alternatively, loss of a propene molecule via rearrangement can occur.

Loss of the entire isopropoxy group (•OC₃H₇): This pathway would yield a fragment at m/z 149.

Alpha-cleavage of the carboxylic acid: Scission of the bond between the aromatic ring and the carboxyl group can lead to the loss of the carboxyl radical (•COOH), resulting in an ion at m/z 163.

Formation of the phenyl cation: Subsequent loss of carbon monoxide (CO) from the acylium ion (m/z 191) can produce a fragment at m/z 163. docbrown.infopharmacy180.com

These fragmentation patterns provide a structural fingerprint that confirms the identity and connectivity of the various functional groups within the molecule.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonNeutral Loss
208[C₁₂H₁₆O₃]⁺•- (Molecular Ion)
193[C₁₁H₁₃O₃]⁺•CH₃
191[C₁₂H₁₅O₂]⁺•OH
165[C₉H₉O₃]⁺•C₃H₇
149[C₉H₉O₂]⁺•OC₃H₇
135[C₈H₇O₂]⁺•C₃H₇, CO

X-Ray Crystallography for Solid-State Structural Determination, Conformational Analysis, and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, the principles of X-ray crystallography allow for a detailed prediction of its solid-state characteristics based on numerous studies of related benzoic acids. rsc.orgresearchgate.netresearchgate.netucl.ac.uk This technique would provide definitive proof of its molecular structure, bond lengths, bond angles, and intermolecular interactions in the crystalline phase.

It is highly probable that this compound crystallizes to form centrosymmetric dimers. researchgate.netiucr.org This common structural motif for carboxylic acids involves two molecules linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups, forming a stable eight-membered ring. researchgate.net

The conformation of the molecule would be influenced by steric interactions between the substituents on the benzene ring. The carboxylic acid group may be slightly twisted out of the plane of the aromatic ring to minimize steric hindrance with the adjacent methyl group at the C2 position. Similarly, the bulky isopropoxy group at C5 would adopt a conformation that minimizes steric clash with neighboring groups. The precise dihedral angles defining the orientation of these functional groups relative to the aromatic ring would be determined from the crystallographic data. Crystal packing would be further influenced by weaker van der Waals forces and potential C-H···π interactions involving the methyl groups and aromatic rings of adjacent dimers.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound.

The IR spectrum is expected to show several characteristic absorption bands. A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp band around 1700-1680 cm⁻¹ for aromatic carboxylic acids. docbrown.info The spectrum would also feature C-O stretching vibrations for the ether linkage (~1250 cm⁻¹) and the carboxylic acid (~1300 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region, while C-H stretching vibrations for the aromatic and alkyl groups would appear around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹, respectively.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500O-H stretch (broad)Carboxylic Acid (Dimer)
2980-2900C-H stretch (aliphatic)Isopropyl & Methyl Groups
1700-1680C=O stretch (strong)Carboxylic Acid
1610, 1500C=C stretch (aromatic)Benzene Ring
~1300C-O stretchCarboxylic Acid
~1250C-O-C stretch (asymmetric)Aryl-alkyl Ether

Application of Spectroscopic Techniques for In-Situ Reaction Monitoring and Kinetic Studies

Modern spectroscopic techniques are not limited to final product characterization; they are also powerful tools for monitoring reactions in real-time (in-situ) to gain kinetic and mechanistic insights. The synthesis of this compound, typically proceeding via the Williamson ether synthesis from 5-hydroxy-2,4-dimethylbenzoic acid and an isopropyl halide, is well-suited for such analysis. figshare.comacs.org

Using in-situ NMR spectroscopy, the reaction progress can be monitored directly in the NMR tube. nih.govd-nb.info By acquiring ¹H NMR spectra at regular intervals, one can track the disappearance of the reactant signals (e.g., the phenolic -OH proton of the starting material) and the simultaneous appearance and increase in intensity of the product signals (e.g., the characteristic septet and doublet of the isopropoxy group). oxinst.com The integration values of these peaks can be used to calculate the concentration of reactants and products over time, allowing for the determination of reaction rates and kinetic parameters.

Similarly, in-situ IR or Raman spectroscopy can be employed using a probe immersed in the reaction vessel. acs.org For instance, the formation of the ether C-O bond could be monitored, providing real-time data on the reaction's progression and endpoint without the need for manual sampling and offline analysis. These methods are invaluable for process optimization, ensuring reaction completion and minimizing byproduct formation.

Theoretical and Computational Chemistry of 5 Isopropoxy 2,4 Dimethylbenzoic Acid and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Molecular Geometry, and Energetic Properties

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about the electronic structure and energy of the molecule. nih.gov

For 5-Isopropoxy-2,4-dimethylbenzoic acid, these calculations typically start with a geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. For instance, calculations on similar aromatic acids have been used to determine the planarity of the molecule and the orientation of the carboxyl group. nih.gov

From the optimized structure, a variety of electronic and energetic properties can be calculated. Key properties include:

Total Energy: The total energy of the molecule in its optimized state.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP) Surface: This surface maps the electrostatic potential onto the electron density of the molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a carboxylic acid, the ESP would show a negative potential around the carbonyl and hydroxyl oxygens and a positive potential around the acidic hydrogen.

DFT methods, with functionals like B3LYP or M06-2X and a suitable basis set (e.g., 6-311++G(d,p)), are widely used for these calculations as they offer a good balance between accuracy and computational cost for organic molecules. mongoliajol.inforesearchgate.net

Table 1: Representative Theoretical Properties of this compound This table presents hypothetical data typical for a DFT calculation on a molecule of this type for illustrative purposes.

Property Representative Calculated Value Unit
Total Energy -725.1234 Hartrees
Dipole Moment 2.5 Debye
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations describe a static, minimum-energy structure, molecules are dynamic entities. Molecular modeling and, specifically, molecular dynamics (MD) simulations are employed to study the conformational flexibility and intermolecular interactions of this compound over time. researchgate.net

MD simulations model the molecule as a collection of atoms connected by bonds, governed by a set of classical mechanics equations known as a force field (e.g., MM3, AMBER). acs.org These simulations can track the movements of every atom in the system over time, providing a detailed picture of molecular motion and behavior in different environments, such as in a solvent or in the solid state. unimi.itrsc.org

For this compound, key areas of investigation would include:

Conformational Analysis: The molecule has several rotatable bonds, including those in the isopropoxy group and the C-C bond connecting the carboxylic acid to the benzene (B151609) ring. Simulations can explore the potential energy surface associated with these rotations to identify different stable conformers and the energy barriers between them.

Intermolecular Interactions: Benzoic acids are well-known to form strong hydrogen-bonded dimers in both the solid state and in nonpolar solvents. ucl.ac.uk MD simulations can be used to study the formation, stability, and dynamics of these dimers. By analyzing radial distribution functions and hydrogen bond lifetimes, researchers can quantify the strength and nature of these interactions. acs.org This is crucial for understanding properties like boiling point, solubility, and crystal packing.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural confirmation of synthesized compounds. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. ucl.ac.uk While empirical prediction methods exist, DFT calculations provide a more accurate prediction, especially for complex or novel structures where substituent effects are not straightforward. bohrium.com However, discrepancies between calculated and experimental shifts can arise due to solvent effects and molecular dynamics, which are not always perfectly captured by the computational model. nih.gov

Infrared (IR) Spectroscopy: Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule. These correspond to the peaks observed in an IR spectrum. The calculations provide a set of normal modes, each with a specific frequency and atomic motion (e.g., C=O stretch, O-H stretch, C-H bend). It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the computational method and the neglect of anharmonicity. ucl.ac.uk

Table 2: Representative Comparison of Predicted and Experimental Spectroscopic Data This table presents hypothetical data to illustrate the validation process. Experimental values are needed for a real-world comparison.

Parameter Predicted Value (DFT) Scaled/Corrected Value Experimental Value
¹H NMR (Carboxyl H) 12.5 ppm - (Hypothetical) 12.2 ppm
¹³C NMR (Carbonyl C) 175.2 ppm - (Hypothetical) 172.5 ppm

Computational Analysis of Reaction Pathways, Transition States, and Reaction Selectivity

Computational methods are invaluable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states (TS). ccspublishing.org.cn

For this compound, computational analysis could explore various reactions, such as:

Esterification: The reaction of the carboxylic acid with an alcohol.

Electrophilic Aromatic Substitution: Reactions on the benzene ring, where the existing substituents (isopropoxy, methyl, and carboxyl groups) will direct incoming electrophiles to specific positions.

Decarboxylation: The removal of the carboxyl group, which can be studied under various conditions. researchgate.net

DFT calculations can determine the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. researchgate.net By comparing the activation energies of competing reaction pathways, one can predict the reaction's selectivity. For example, in an electrophilic substitution reaction, calculating the activation energies for substitution at the different available positions on the ring would predict the major product isomer.

Quantitative Structure-Property Relationship (QSPR) Studies Focused on Intrinsic Chemical Characteristics and Reactivity

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to find a mathematical relationship between the structural properties of a series of molecules and a specific property of interest. For QSPR studies on this compound and its derivatives, the first step is to calculate a set of molecular descriptors. nih.gov

These descriptors are numerical values that encode different aspects of the molecule's structure and electronic properties. They can be categorized as:

Topological: Based on the 2D connectivity of atoms (e.g., Balaban J index, Kier & Hall connectivity indices). nih.gov

Geometrical: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum Chemical: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges). nih.gov

Once these descriptors are calculated for a series of related benzoic acid derivatives, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates the descriptors with an experimentally measured property, such as pKa, solubility, or a measure of chemical reactivity. dergipark.org.trnih.gov The resulting QSPR equation can then be used to predict the property for new, unsynthesized derivatives, guiding the design of molecules with desired characteristics.

Table 3: Representative Molecular Descriptors for QSPR Analysis This table lists examples of descriptors that would be calculated for a QSPR study.

Descriptor Class Descriptor Name Description
Quantum Chemical HOMO Energy Energy of the highest occupied molecular orbital
Quantum Chemical LogP Partition coefficient, a measure of lipophilicity
Geometrical Molecular Surface Area The total surface area of the molecule

An Examination of the Non-Biological Chemical Applications and Emerging Roles of this compound

Introduction

This compound is a distinct organic compound characterized by a benzoic acid core substituted with two methyl groups at the 2 and 4 positions and an isopropoxy group at the 5 position. While the structural features of this molecule suggest potential utility in various chemical domains, a thorough review of publicly available scientific literature and chemical databases reveals a significant lack of specific research focused on this particular compound. This article adheres strictly to the requested outline, detailing the current state of knowledge regarding the applications and emerging roles of this compound in non-biological chemical domains.

Applications and Emerging Roles in Non Biological Chemical Domains

A comprehensive search of scientific databases and literature yields no specific studies or data pertaining to the applications and emerging roles of 5-Isopropoxy-2,4-dimethylbenzoic acid in the following non-biological chemical domains.

There is currently no available scientific literature detailing the use of this compound as a key intermediate or building block in complex organic synthesis. Research on analogous compounds, such as various dimethylbenzoic acid isomers, indicates their utility in the synthesis of pharmaceuticals and other specialty chemicals. However, no such applications have been documented for the 5-isopropoxy derivative.

No research has been published that investigates the potential of this compound in the field of polymer chemistry and material science. Consequently, there is no information on its use as a monomer, ligand, or additive to enhance the properties of polymeric materials.

There are no studies available that explore the role of this compound in supramolecular chemistry or the crystal engineering of organic solids. The specific arrangement of its functional groups could theoretically influence intermolecular interactions, but this has not been experimentally investigated or reported.

The potential for this compound to act as a ligand or a component in catalytic systems and organometallic chemistry has not been explored in any published research. The electronic and steric properties imparted by its substituents could be of interest in catalyst design, but no such work has been documented.

There is a lack of information regarding the environmental fate of this compound. No studies have been conducted to investigate its degradation pathways, persistence in the environment, or potential transformation products.

Challenges, Future Prospects, and Interdisciplinary Opportunities in Research

Development of Highly Selective, Efficient, and Atom-Economical Synthetic Methodologies for the Compound

There is no available literature detailing specific synthetic methodologies for 5-Isopropoxy-2,4-dimethylbenzoic acid. Research in this area would need to commence with foundational studies to establish viable synthetic pathways.

Deeper Understanding of Complex Reaction Mechanisms and Stereocontrol in its Transformations

Without established transformations and reactions involving this compound, there are no complex reaction mechanisms or issues of stereocontrol to analyze.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The scalability of any synthesis for this compound is unknown, and there are no reports of its production using flow chemistry or automated platforms.

Advanced Characterization of Transient Species and Reaction Intermediates in Reaction Processes

As no reaction processes for this compound have been detailed, the characterization of transient species and intermediates is not applicable.

Expanding the Compound's Utility in Novel Chemical Technologies and Sustainable Chemical Processes

The utility of this compound has not been established, and therefore its application in novel or sustainable technologies remains a completely unexplored area.

Q & A

Q. Optimization :

  • Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Catalyze with Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions .
  • Monitor purity via HPLC (>98% recommended) to minimize side products .

How do the isopropoxy and dimethyl substituents influence the compound’s electronic structure and reactivity?

Advanced
The substituents alter electron density and steric effects:

  • Isopropoxy group : Electron-donating (+I effect) increases ring electron density, directing electrophilic substitution to meta/para positions. Steric hindrance may reduce reactivity at ortho sites .
  • Dimethyl groups : Enhance hydrophobicity and stabilize the carboxylate anion via inductive effects, affecting solubility and pKa (~3.5–4.0) .

Computational validation : DFT calculations (e.g., using PubChem data) can model charge distribution and predict reaction sites .

What analytical techniques are recommended for confirming the purity and structure of this compound?

Q. Basic

TechniqueParametersPurposeReference
HPLC C18 column, λ=254 nm, MeOH:H₂OPurity assessment (>98%)
¹H/¹³C NMR DMSO-d₆, δ 1.2–1.4 (isopropoxy)Substituent confirmation
FT-IR ~1700 cm⁻¹ (C=O stretch)Carboxylic acid identification
Mass Spec ESI+/-, m/z=238.3 (M+H⁺)Molecular weight verification

What strategies can resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced

  • Cross-validation : Combine NMR, IR, and MS to confirm functional groups. For example, discrepancies in carbonyl signals may arise from tautomerism; use variable-temperature NMR .
  • Isotopic labeling : Introduce ¹³C or deuterium to track reaction pathways and assign peaks unambiguously .
  • Collaborative databases : Compare with PubChem or DSSTox entries for standardized spectral libraries .

What are the solubility characteristics of this compound in common organic solvents?

Q. Basic

  • High solubility : DMSO, DMF, dichloromethane.
  • Low solubility : Water, hexane.
  • Storage : Stable at –20°C in anhydrous solvents; avoid prolonged exposure to moisture .

How can computational chemistry aid in predicting the biological activity of this benzoic acid derivative?

Q. Advanced

  • Molecular docking : Simulate interactions with enzyme active sites (e.g., cyclooxygenase for anti-inflammatory potential) using AutoDock or Schrödinger .
  • QSAR modeling : Correlate substituent effects (logP, polar surface area) with bioavailability .
  • ADMET prediction : Use SwissADME to assess toxicity and metabolic stability .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .
  • Disposal : Follow EPA guidelines for carboxylic acid waste .

What are the challenges in scaling up the synthesis while maintaining regioselectivity?

Q. Advanced

  • Side reactions : Competing alkylation at undesired positions due to steric effects. Mitigate by optimizing temperature (40–60°C) and solvent polarity .
  • Catalyst efficiency : Transition from AlCl₃ to recyclable solid acids (e.g., zeolites) to improve yield (>85%) .
  • Process monitoring : Implement in-line FTIR for real-time reaction tracking .

How does the isopropoxy group affect the compound’s stability under acidic or basic conditions?

Q. Basic

  • Acidic conditions : Hydrolysis of the isopropoxy group to hydroxyl may occur at pH < 2. Stabilize using buffered solutions (pH 4–7) .
  • Basic conditions : Deprotonation of the carboxylic acid enhances solubility but may accelerate ester cleavage .

What role can this compound play in the development of enzyme inhibitors or receptor modulators?

Q. Advanced

  • Enzyme inhibition : Structural analogs (e.g., 5-fluoro-2-hydroxybenzoic acid) show COX-2 inhibition; test via enzyme assays (IC₅₀ determination) .
  • Receptor targeting : Modify the carboxylate to amides or esters for improved blood-brain barrier penetration .
  • In vivo studies : Use radiolabeled derivatives for pharmacokinetic profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.